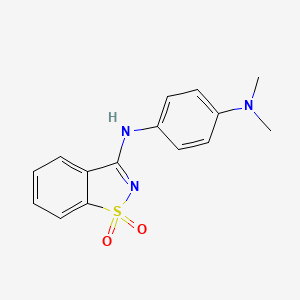

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18(2)12-9-7-11(8-10-12)16-15-13-5-3-4-6-14(13)21(19,20)17-15/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRPMHYVOUXDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine typically involves the reaction of 1,2-benzothiazole with appropriate reagents to introduce the dioxido group. The subsequent steps involve the introduction of the dimethylbenzene moiety through various organic reactions, such as nucleophilic substitution or coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a benzothiazole moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 365.4 g/mol. The unique structural features allow for interactions that are beneficial in various applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that derivatives of benzothiazole can inhibit cell proliferation in cancer cell lines such as HepG2 and HCT-116. The IC50 values for these compounds were reported to be significantly lower than those for standard chemotherapeutics, suggesting enhanced efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies show that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Polymer Chemistry

In material science, this compound is utilized in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves resistance to degradation and enhances overall material stability .

Photostability

The compound's photostability makes it suitable for applications in coatings and plastics where UV resistance is critical. This property is particularly valuable in outdoor applications where materials are exposed to sunlight for extended periods .

Case Studies

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Group Analysis

The table below compares key structural and physicochemical features of the target compound with similar benzene-1,4-diamine derivatives:

Key Observations:

- Electronic Effects : The benzothiazole dioxido group in the target compound is strongly electron-withdrawing, which may enhance stability in oxidative environments compared to electron-donating groups like benzylidene (in N,N'-dibenzyliden-benzen-1,4-diamine ) .

- Solubility : The hydrochloride salt (N,N-dimethylbenzene-1,4-diamine hydrochloride ) exhibits high water solubility due to ionic character, whereas the benzothiazole derivative likely has reduced solubility, favoring organic solvents .

- Thermal Stability: Benzothiazole and thiazole-containing derivatives (e.g., N'-[4-(2-amino-4-methylthiazol-5-yl)pyrimidin-2-yl]-...) may exhibit higher thermal stability due to aromatic heterocycles, unlike aliphatic derivatives .

2.4. Spectroscopic and Analytical Data

- IR/NMR : Benzothiazole dioxido groups show characteristic S=O stretches (~1150–1350 cm⁻¹) and aromatic C-H bending, distinct from benzylidene C=O (~1690 cm⁻¹) or indole N-H (~3400 cm⁻¹) absorptions .

Biological Activity

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a dimethylbenzene-1,4-diamine structure. Its molecular formula is , and it features a dioxido group that enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 98 |

| 7b | NT | 99 |

| 7c | NT | 98 |

| 7d | 0.25 | 97 |

| INH | 0.2 | — |

Note: NT = Not Tested. The values indicate the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis .

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 2: Antitumor Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

| Compound C | A549 | Non-active |

These compounds often demonstrate higher activity in two-dimensional assays compared to three-dimensional formats, indicating their potential for further development as therapeutic agents .

The mechanism of action for benzothiazole derivatives typically involves interaction with DNA and RNA structures. Studies indicate that these compounds can intercalate into DNA or bind selectively in the minor groove of AT-rich regions, disrupting essential cellular processes .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their antitubercular activity. The synthesized compounds were subjected to various assays to determine their efficacy against M. tuberculosis, with some exhibiting potent activity comparable to standard treatments .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicates that while many benzothiazole derivatives show promising biological activity, their effects on normal cells must be carefully examined to mitigate potential toxicities during therapeutic applications .

Q & A

Q. Critical parameters :

- Inert atmosphere (e.g., nitrogen) to prevent oxidation of reactive intermediates .

- Temperature control : Reactions often require low temperatures (0–5°C) during sensitive steps (e.g., cycloaddition) .

- Purification : Column chromatography or recrystallization ensures high purity, especially for intermediates prone to side products .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., dimethylamino groups at ~2.8–3.0 ppm for N-CH₃ protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region, critical for distinguishing benzothiazole and benzene ring protons .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Basic: What are the stability considerations for handling and storing this compound under laboratory conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazole moiety .

- Moisture : Keep desiccated due to hydrolytic susceptibility of the sulfonyl group in humid environments .

- Temperature : Stable at room temperature but degrade above 60°C; long-term storage at –20°C recommended .

Advanced: How can computational methods like semiempirical AM1 optimize the geometry of this compound and predict its reactivity?

- Geometry optimization : Semiempirical AM1 calculations can predict bond lengths, angles, and dihedral angles, aiding in understanding conformational stability. For example, the planar benzothiazole ring and twisted dimethylamino group can be modeled to assess steric effects .

- Reactivity prediction :

Advanced: What are the mechanistic insights into the compound’s interaction with biological targets like Kvpotassium channels?

- Binding mode : The benzothiazole sulfonyl group forms hydrogen bonds with Kv1.3 channel residues (e.g., Tyr-376), while the dimethylamino group enhances hydrophobic interactions with the pore region .

- Inhibition kinetics :

- Patch-clamp assays : Measure IC₅₀ values (e.g., ~50 nM for Kv1.3 inhibition) .

- Mutagenesis studies : Confirm critical binding residues by substituting Tyr-376 with alanine, reducing inhibitory potency by >80% .

Advanced: What strategies are effective in resolving contradictions in biological activity data across different studies?

- Standardized assay conditions :

- Use consistent cell lines (e.g., HEK293 cells stably expressing Kv1.3) to minimize variability in ion channel activity .

- Control for redox state, as sulfonyl groups may interact with cellular reductases, altering activity .

- Comparative structural analysis :

Advanced: How can researchers design derivatives to enhance the compound’s pharmacokinetic properties while retaining bioactivity?

- Lipophilicity optimization :

- Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce logP, improving aqueous solubility without disrupting benzothiazole-channel interactions .

- Metabolic stability :

- Replace labile ester linkages (if present in derivatives) with amides to resist hepatic esterase degradation .

- Prodrug strategies : Mask sulfonyl groups as thioethers, which are enzymatically oxidized in vivo to the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.